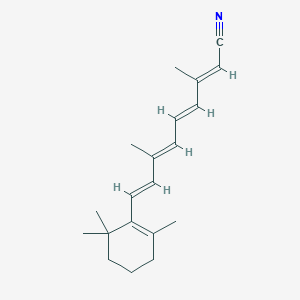

all-trans-Retinonitrile

Description

Historical Context of Retinoid Chemistry and Biology

The story of retinoids begins with the discovery of vitamin A as an essential nutrient for vision and growth. Ancient Egyptians empirically used animal liver, a rich source of vitamin A, to treat night blindness. hmdb.ca The scientific journey began in the early 20th century with the identification of "fat-soluble factor A" lookchem.com. The chemical structures of vitamin A (retinol) and its precursor, β-carotene, were elucidated in the 1930s by Paul Karrer. lookchem.com A significant milestone was the first synthesis of all-trans-retinoic acid in 1947, which opened the door for the chemical synthesis and modification of a wide range of vitamin A-related compounds. researchgate.net The term "retinoid" was later introduced to encompass this growing family of natural and synthetic vitamin A analogs. hmdb.ca Early research focused on the role of retinoids in vision, but by the mid-20th century, their profound effects on cell proliferation and differentiation were recognized, leading to their investigation and eventual use in dermatology for conditions like acne and psoriasis. hmdb.caresearchgate.net

Significance of Retinoids in Biological Systems

Retinoids are a class of compounds derived from vitamin A that are vital for numerous biological processes. karger.com Their functions are diverse, including crucial roles in vision, immune function, bone growth, reproduction, and embryonic development. cdnsciencepub.comhawaii.edu At the cellular level, retinoids regulate cell proliferation, differentiation, and apoptosis (programmed cell death). hmdb.cahawaii.edu

The biological effects of retinoids are primarily mediated by their conversion to active metabolites, most notably all-trans-retinoic acid (ATRA). researchgate.net ATRA functions like a hormone, binding to specific nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). hmdb.ca This binding initiates a cascade of events that alters the expression of hundreds of genes, thereby controlling various cellular processes. researchgate.net The significance of retinoids is underscored by their therapeutic applications in treating a range of conditions from skin disorders to certain types of cancer, such as acute promyelocytic leukemia. cdnsciencepub.comnp-mrd.orginstras.com

Positioning of All-trans-Retinonitrile within the Retinoid Family

This compound is structurally a retinoid, possessing the characteristic β-ionone ring and a polyene side chain. However, its terminal polar group is a nitrile (-C≡N) instead of the alcohol, aldehyde, or carboxylic acid group found in retinol (B82714), retinal, and retinoic acid, respectively.

Its primary significance within the retinoid family is that of a key synthetic intermediate. rsc.org In organic synthesis, the nitrile group serves as a versatile precursor that can be readily converted to other functional groups. Specifically, this compound can be reduced, for instance using diisobutylaluminium hydride (DIBAL-H), to produce all-trans-retinal (B13868) (the aldehyde form). Subsequently, the retinal can be oxidized to form all-trans-retinoic acid. This synthetic pathway, utilizing this compound, has been instrumental in producing these biologically active retinoids for research and therapeutic development. rsc.org Therefore, while not typically studied for its direct biological effects, this compound is a cornerstone in the chemical synthesis and study of the more prominent members of the retinoid family.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₇N |

| Molecular Weight | 281.44 g/mol |

| CAS Number | 20638-88-4 |

| Appearance | Pale-Yellow Oil |

| Synonyms | all-trans-Vitamin A nitrile, (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile |

Table 2: Spectroscopic Characterization of this compound

Note: The following spectroscopic methods are utilized for the identification and characterization of this compound and its isomers. Specific spectral data is determined in individual laboratory settings.

| Spectroscopic Method | Application |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to determine the absorption maxima, which is characteristic of the conjugated polyene system. |

| Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Provides information on the chemical environment of the hydrogen atoms, confirming the all-trans configuration of the double bonds. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | Used to identify all the carbon atoms in the molecule, confirming its overall structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research involving this compound continues to be centered on its role as a synthetic precursor. Scientists synthesize various isomers of retinonitrile, including 7-cis, 9-cis, and 11-cis, to serve as intermediates for creating specific geometric isomers of retinal and retinoic acid. karger.com These isomers are invaluable tools for investigating the precise structural requirements of retinoid-protein interactions, particularly in the study of vision and the visual cycle where the isomerization of retinal is a key event. karger.com

A significant knowledge gap exists regarding the direct biological activity of this compound. The vast majority of research focuses on its conversion to other retinoids, and it is generally presumed to be biologically inactive until metabolized. However, the potential for the nitrile group to have unique interactions or effects within biological systems remains largely unexplored.

Furthermore, while the broader field of retinoid research has identified gaps in translating basic science findings to clinical applications, particularly for newer synthetic retinoids, the specific metabolic fate and potential unique biological roles of intermediates like this compound represent a more fundamental knowledge gap. hmdb.ca Future research could explore whether this compound has any intrinsic biological activity or if its presence as a synthetic intermediate could have any unforeseen effects in biological assays.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQCZNCSHAYSX-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431651 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-88-4 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of All Trans Retinonitrile

Advanced Stereoselective Synthesis of All-trans-Retinonitrile

The precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. Therefore, developing synthetic methods that selectively produce the all-trans isomer is of paramount importance.

Developments in this compound Synthesis from Precursors (e.g., Retinal Derivatives)

A primary route to this compound involves the conversion of all-trans-retinal (B13868). One common method is the reaction of all-trans-retinal with hydroxylamine (B1172632) to form the corresponding oxime, which is then dehydrated to yield the nitrile. researchgate.netmolbase.com This transformation is a foundational step in many synthetic sequences.

Another significant precursor is all-trans-retinoic acid. This can be converted to its corresponding alcohol, all-trans-retinol, via its methyl ester by reduction, preferably with diisobutylaluminum hydride (DIBAL-H). google.com The resulting retinol (B82714) can then be oxidized, for instance with manganese dioxide (MnO₂), to regenerate all-trans-retinal, which can subsequently be converted to the nitrile. google.com This sequence allows for the interconversion of different retinoid oxidation states, providing flexibility in synthetic design.

The synthesis of all-trans-retinal itself has been a major focus of industrial and academic research. Key intermediates such as β-ionone are often employed as starting materials. semanticscholar.orgnih.gov For instance, β-ionylidene acetonitrile (B52724) can be a precursor in the synthesis of the C18-ketone, a key intermediate for building the full carbon skeleton of vitamin A. researchgate.net

Application of Modern Organic Reactions in Retinonitrile Synthesis

Modern organic synthesis offers a powerful toolkit for the construction of complex molecules like this compound with high efficiency and stereoselectivity. kvmwai.edu.inopenaccessjournals.com

The Wittig reaction and its variants are cornerstones of retinoid synthesis. semanticscholar.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. wikipedia.org In the context of retinoid synthesis, this typically involves reacting a C15-phosphonium salt with a C5-aldehyde component to construct the polyene chain. google.com While effective, controlling the stereochemistry of the newly formed double bond can be challenging, often leading to mixtures of isomers. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that often provides superior E-selectivity, favoring the formation of the desired trans double bonds. semanticscholar.orgnih.gov This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig ylide. The HWE reaction has been successfully applied in the synthesis of various retinoids, including precursors to this compound. nih.govnih.govsci-hub.sesioc-journal.cn For example, the coupling of a C15-aldehyde with diisopropylphosphonoacetonitrile can lead to retinonitrile with high E-selectivity. universiteitleiden.nl

Palladium-catalyzed cross-coupling reactions , such as the Stille and Hiyama-Denmark reactions, have also emerged as powerful tools for constructing the carbon framework of retinoids. nih.gov These reactions allow for the coupling of different fragments of the molecule with high precision. For instance, the synthesis of C11-to-C14 methyl-shifted all-trans-retinal analogues has been achieved by coupling a trienyl iodide with various dienylstannanes or dienylsilanes. nih.gov

Chemical Derivatization of this compound for Structure-Activity Relationship Studies

To understand how the structure of a retinoid influences its biological function, chemists synthesize a variety of analogs. This compound serves as a valuable platform for creating these modified structures.

Synthesis of Isomeric this compound Analogs

The geometry of the double bonds in the polyene chain is crucial for biological activity. Synthesizing different geometric isomers of retinonitrile allows researchers to probe the spatial requirements of retinoid-binding proteins. For example, the synthesis of 7-cis isomers of retinonitrile has been reported. acs.org The irradiation of the all-trans isomer in a suitable solvent like acetonitrile can also produce a mixture of isomers, including 9-cis, 11-cis, and 13-cis, which can then be separated by techniques like high-performance liquid chromatography (HPLC). researchgate.netuniversiteitleiden.nl

The table below summarizes some of the key isomeric analogs of retinonitrile and their precursors.

| Isomer | Precursor/Synthetic Highlight | Reference(s) |

| 7-cis-Retinonitrile | Synthesized from 7-cis-β-ionylideneacetonitrile isomers. | researchgate.net |

| 9-cis, 11-cis, 13-cis-Retinonitrile | Obtained from irradiation of this compound. | researchgate.netuniversiteitleiden.nl |

| 7Z,9Z,11Z,13Z-Retinonitriles | Synthesized via reaction of a C-15 phosphonate with 7Z,9Z-β-ionylideneacetaldehyde. | google.com |

Development of this compound Analogs for Enhanced Biological Profiling

Modifications to the core structure of this compound can lead to analogs with altered biological properties. These analogs are invaluable for studying the interactions between retinoids and their protein targets. For example, analogs with modified substitution patterns on the polyene chain or the β-ionone ring can provide insights into the binding pocket of receptors. researchgate.netresearchgate.net The synthesis of C11-to-C14 methyl-shifted all-trans-retinal analogues, which can be converted to the corresponding nitriles, has been used to study their activity with human aldo-keto reductases. nih.gov

Isotopic Labeling Strategies for this compound in Research

Isotopic labeling, where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H)), is a powerful technique for tracing the metabolic fate of molecules and for structural studies. nih.govmpg.deeuropa.eu Labeled this compound and its precursors are used in a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. soton.ac.ukresearchgate.netnih.govnih.gov

Deuterium Labeling: Deuterium-labeled retinoids are synthesized to study reaction mechanisms and to slow down metabolic processes, a phenomenon known as the kinetic isotope effect. nih.gov For instance, deuterium can be incorporated at various positions in the retinal molecule, such as the C9, C10, C11, C12, C14, C15, and C20 positions, often starting from deuterated precursors like deuterated acetone (B3395972) or by using reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govmdpi.com The synthesis of 9-CD₃-9-cis-retinal, a deuterated analog, has been reported from β-ionone using a multi-step process involving deuteration and HWE reactions. nih.govsci-hub.se

Carbon-13 Labeling: ¹³C-labeled retinoids are essential for NMR studies to determine the structure and conformation of retinoids when bound to proteins. soton.ac.ukresearchgate.netnih.govresearchgate.net Specific carbons in the retinal backbone can be enriched with ¹³C. For example, [14-¹³C]-retinal, [15-¹³C]-retinal, and [14,15-¹³C₂]-retinal have been synthesized. mdpi.com The synthesis of multiply ¹³C-labeled all-trans-retinals has been achieved for use in DNP-enhanced solid-state MAS NMR studies of microbial retinylidene membrane proteins. soton.ac.uk

Tritium Labeling: Tritiated retinoids are used in radioligand binding assays and to study the distribution and metabolism of retinoids with high sensitivity. google.com Tritium-labeled retinoic acids can be prepared by using tritium-labeled intermediates, and these can be subsequently converted to the corresponding labeled retinols and retinals. google.com

The following table provides examples of isotopically labeled retinoid precursors for this compound.

| Isotope | Labeled Position(s) | Synthetic Precursor/Method | Research Application | Reference(s) |

| ²H (Deuterium) | C9-methyl | β-ionone, deuteration, HWE reactions | Protein-retinoid interaction studies | nih.govsci-hub.se |

| ²H (Deuterium) | C10, C11, C12, 14, 15, 20 | LiAlD₄ reduction, deuterated acetone | Vision research, nutrition research | mdpi.com |

| ¹³C (Carbon-13) | 10, 11, 12, 18, 19 | Labeled precursors, multi-step synthesis | Solid-state NMR studies of retinylidene proteins | soton.ac.uknih.gov |

| ¹³C (Carbon-13) | 14, 15 | Labeled precursors | NMR studies | mdpi.com |

| ³H (Tritium) | C20 | Tritium-labeled intermediates | High specific activity radiolabeling | google.com |

Biochemical Interactions and Cellular Signaling Pathways of All Trans Retinonitrile

Downstream Cellular Signaling Cascades Modulated by All-trans-Retinonitrile

Activation of retinoid receptors initiates both direct genomic regulation and more rapid, non-genomic signaling events. These pathways collectively orchestrate the complex cellular responses to retinoids.

The primary and best-understood mechanism of retinoid action is the direct regulation of gene expression, known as the genomic pathway. researchgate.net This process is mediated by the activated RAR/RXR heterodimer binding to RAREs located in the promoter or enhancer regions of target genes. wikipedia.orguniprot.org

RAREs are typically composed of two direct repeats of the core sequence 5′-AGGTCA-3′, separated by a specific number of nucleotides (most commonly 1, 2, or 5). wikipedia.org The activated receptor complex serves as a docking site for a cascade of coactivator proteins and the general transcription machinery, ultimately leading to an increase or decrease in the rate of transcription of the target gene. nih.gov This modulation of gene expression is the basis for the profound effects of retinoids on processes like cellular differentiation, proliferation, and embryonic development. nih.govmdpi.com Any biological activity of this compound would likely be mediated through its ability to activate this genomic pathway.

In addition to the classical genomic pathway that involves changes in gene transcription, retinoids can also elicit rapid cellular responses through non-genomic signaling. nih.govanr.fr These effects are too quick to be explained by transcription and translation and often involve the activation of cytoplasmic kinase signaling cascades, such as the ERK/MAPK and PI3K/Akt pathways. acs.orgfrontiersin.org

This non-canonical signaling can be initiated by retinoid receptors located outside the nucleus, in the cytoplasm or at the cell membrane. nih.govmdpi.com For example, evidence suggests that a cytoplasmic pool of RARα can mediate rapid signaling events. mdpi.com These pathways can influence a variety of cellular processes and can also cross-talk with the genomic pathway, for instance, by phosphorylating nuclear receptors and co-regulators, thereby modulating their transcriptional activity. researchgate.net While this is an active area of research for retinoids like ATRA, specific studies demonstrating the involvement of this compound in non-genomic signaling are currently lacking.

Modulation of Gene Expression and Protein Production by Retinoid-Mediated Pathways

There is a significant body of research on how retinoids, in general, modulate gene expression. This process is primarily mediated by nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). wikipedia.orgouhsc.edu When activated by a ligand, these receptors can bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription and subsequent protein production. wikipedia.orgnih.gov

Role of Cellular Retinoid Binding Proteins (CRABPs) in this compound Cellular Fate and Signaling

Cellular Retinoid Binding Proteins (CRABPs), specifically CRABP1 and CRABP2, are known to play a crucial role in the cellular transport and metabolism of all-trans-retinoic acid. nih.govmdpi.com These proteins bind to ATRA with high affinity, influencing its concentration within the cell and its delivery to nuclear receptors or metabolic enzymes. nih.govnih.gov

Table 1: Binding Affinities of All-trans-Retinoic Acid with CRABPs

| Compound | Binding Protein | Dissociation Constant (Kd) |

| All-trans-Retinoic Acid | CRABP1 | ~4.7 nM nih.govnih.gov |

| All-trans-Retinoic Acid | CRABP2 | ~7.6 nM nih.govnih.gov |

This table is provided for contextual understanding of CRABP binding with a related, well-studied retinoid. Specific binding data for this compound is not available.

Despite the established role of CRABPs in the signaling of other retinoids, there is a notable absence of research specifically investigating the interaction between This compound and these binding proteins. Consequently, there is no available data on the binding affinity of this compound for CRABP1 or CRABP2, nor is there information on how these proteins might influence its cellular uptake, transport, or metabolic fate. Without such studies, the role of CRABPs in the cellular signaling of this compound remains uncharacterized.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the "Biological Activities and Physiological Roles of this compound." The search for research findings pertaining to the specific biological and physiological effects of "this compound" did not yield sufficient data to address the detailed outline provided.

The existing body of scientific research extensively covers the activities of related retinoid compounds, such as all-trans-retinoic acid (ATRA) and all-trans-retinol, in the areas of cellular differentiation, proliferation, apoptosis, the visual cycle, and embryonic development. However, "this compound" is a distinct chemical entity, and there is a lack of published studies investigating its specific roles in these intricate biological processes.

Therefore, to maintain scientific accuracy and adhere strictly to the subject of "this compound" as instructed, the article cannot be constructed. Fulfilling the request would require speculating or substituting data from other, non-identical compounds, which would compromise the factual integrity of the content.

Biological Activities and Physiological Roles of All Trans Retinonitrile

Potential Involvement in Specific Biological Systems

Immune System Modulation

All-trans-retinoic acid (ATRA) is a potent modulator of the immune system, influencing both innate and adaptive immunity. oup.comnih.gov It plays a crucial role in maintaining immune homeostasis, directing the differentiation and function of various immune cells, and regulating the production of signaling molecules known as cytokines. nih.govnih.gov The effects of ATRA are context-dependent, sometimes promoting tolerance and other times enhancing inflammatory responses to pathogens. oup.com

Regulation of Macrophage Function: Macrophages, key cells of the innate immune system, are significantly influenced by ATRA. Research has demonstrated that ATRA can modulate macrophage activation and function in several ways. In studies using murine macrophage cell lines, ATRA has been shown to decrease the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net Specifically, in a murine macrophage cell line (J774A.1), ATRA was found to depress the levels of NO in a dose-dependent manner and decrease the production of TNF-α and IL-1β proteins. researchgate.net Furthermore, in human monocyte-derived macrophages, ATRA has been observed to prolong the expression of IL-6 and IL-1β following LPS activation. mdpi.com Some studies have also indicated that ATRA can promote a shift in macrophage phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which can dampen excessive inflammatory responses. frontiersin.org By inhibiting the CD14/TLR4 signaling pathway, ATRA can enhance macrophage phagocytosis while reducing inflammation in the context of acute lung injury. nih.gov

Modulation of T-Cell Differentiation and Function: ATRA plays a critical role in directing the differentiation of T-lymphocytes, which are central to adaptive immunity. One of its most well-documented roles is in the gut, where ATRA produced by dendritic cells, in conjunction with TGF-β, promotes the conversion of naive T cells into regulatory T cells (Tregs). oup.com Tregs are crucial for maintaining immune tolerance and preventing autoimmune diseases. oup.compnas.org ATRA has been shown to stabilize human natural Tregs under inflammatory conditions, preventing them from converting into pro-inflammatory Th1 or Th17 cells and helping them maintain their suppressive function. pnas.org

Conversely, ATRA can also inhibit the differentiation of naive T cells into Th17 cells, which are involved in inflammation and autoimmunity. oup.com The balance between Tregs and Th17 cells is critical for a healthy immune response, and ATRA is a key factor in maintaining this balance. nih.gov In some contexts, ATRA can also enhance the cytotoxic effects of T cells, for example, by increasing the expression of CD38 on acute myeloid leukemia cells, making them more susceptible to elimination by anti-CD38 CAR T-cells. nih.govashpublications.org

Influence on Cytokine Production: The immunomodulatory effects of ATRA are largely mediated through its ability to regulate the production of cytokines. As mentioned, ATRA can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 by macrophages. nih.govnih.govresearchgate.net In contrast, it has been shown to enhance the secretion of IL-6 in certain contexts. mdpi.com The regulation of cytokine production by ATRA is complex and depends on the specific cell type and the surrounding inflammatory environment. researchgate.net For instance, the levels of various cytokines, including IL-6, have been shown to correlate with atRA levels in the lung during infection. nih.gov This intricate control over cytokine networks allows ATRA to fine-tune the immune response, preventing excessive inflammation while still allowing for effective pathogen clearance.

Data on the Effects of All-trans-Retinoic Acid (ATRA) on Immune Cells

| Immune Cell Type | Model System | Key Findings |

| Macrophages | Murine Macrophage Cell Line (J774A.1) | Decreased production of Nitric Oxide (NO), TNF-α, and IL-1β. researchgate.net |

| Macrophages | Human Monocyte-Derived Macrophages | Prolonged expression of IL-6 and IL-1β after LPS stimulation. mdpi.com |

| Macrophages | Bone Marrow-Derived Macrophages (Murine) | Promoted a shift from M1 to M2 phenotype. frontiersin.org |

| Macrophages | Rat Model of Acute Lung Injury | Enhanced phagocytosis and reduced inflammation via inhibition of CD14/TLR4. nih.gov |

| Regulatory T cells (Tregs) | Human Natural Tregs | Stabilized Tregs under inflammatory conditions, preventing conversion to Th1/Th17 cells. pnas.org |

| Naive T cells | Murine Models | In the presence of TGF-β, promotes differentiation into Tregs. oup.com |

| Naive T cells | Murine Models | Inhibits differentiation into Th17 cells. oup.com |

| T cells | Acute Myeloid Leukemia (AML) Cell Lines and Primary Cells | Enhanced cytotoxic effect of anti-CD38 CAR T-cells by upregulating CD38 on AML cells. nih.govashpublications.org |

Structure Activity Relationship Sar Studies of All Trans Retinonitrile and Its Analogs

Methodological Approaches to SAR Elucidation

The elucidation of SAR for all-trans-retinonitrile and its analogs involves a multi-faceted approach, primarily centered on the synthesis of a series of related compounds and the subsequent evaluation of their biological activities. The core methodologies include:

Systematic Analog Synthesis: The process begins with the chemical synthesis of analogs where specific parts of the this compound molecule are altered. bilkent.edu.trnih.gov Modifications typically target three key regions: the β-ionone ring, the polyene side chain, and the polar terminus (the nitrile group). For instance, researchers might synthesize analogs with altered ring structures, changes in the length or rigidity of the polyene chain, or replacement of the nitrile group with other functional groups like a carboxylic acid (as in all-trans-retinoic acid), an ester, or an amide. researchgate.net These synthetic efforts often employ sophisticated organic chemistry techniques, such as palladium-catalyzed coupling reactions, to create novel structures.

Biological Activity Assays: Once synthesized, the analogs are subjected to a battery of in vitro and in cell-based assays to determine their biological potency. These assays are designed to measure specific endpoints relevant to retinoid action. Common assays include receptor binding assays, which determine the affinity of the analog for different retinoic acid receptor (RAR) and retinoid X receptor (RXR) isotypes, and reporter gene assays, which measure the ability of the analog to activate transcription through these receptors. nih.govmdpi.com Further functional assays evaluate cellular responses like inhibition of cell proliferation, induction of cell differentiation, or apoptosis in various cell lines, particularly cancer cells. bilkent.edu.trnih.gov

Iterative Design and Optimization: The data from biological testing are then used to inform the design of the next generation of analogs. This iterative cycle of synthesis, testing, and analysis allows researchers to build a comprehensive map of the chemical features required for a desired biological effect, leading to the optimization of lead compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Impact of Structural Modifications on Receptor Binding and Activation

The biological activity of retinoids is mediated by their binding to and activation of nuclear receptors, specifically the RARs (α, β, γ) and RXRs (α, β, γ). bilkent.edu.trmdpi.com The precise way in which this compound and its analogs interact with these receptors is highly dependent on their three-dimensional structure.

The Polar Head Group: The polar end group of the retinoid is a critical determinant of receptor interaction. For all-trans-retinoic acid (ATRA), the carboxylate group forms a crucial hydrogen bond network with specific amino acid residues in the ligand-binding pocket (LBP) of RARs. nih.gov Replacing this carboxylate with a nitrile group, as in this compound, significantly alters this interaction. While still capable of acting as a hydrogen bond acceptor, the nitrile group has different electronic and steric properties, which modifies the binding affinity and activation potential.

The Polyene Chain: The conjugated polyene chain is responsible for the specific shape and conformational flexibility of the molecule. Modifications that alter the length, introduce rigidity, or change the stereochemistry (e.g., cis/trans isomerization) of this chain can profoundly impact how the ligand fits into the LBP. nih.gov The shape of the binding pocket itself differs between receptor isotypes; for example, the LBP of RXRs has a sharp bend that accommodates the 9-cis isomer of retinoic acid but not the all-trans isomer. bioscientifica.comescholarship.org Therefore, modifications to the chain of this compound would be expected to modulate its selectivity for different RAR and RXR isotypes.

The activation of receptors is a complex event that follows ligand binding and involves a conformational change in the receptor, leading to the recruitment of coactivator or corepressor proteins. nih.govportlandpress.com The specific structural features of an analog determine the extent and nature of this conformational change, thereby dictating whether it acts as an agonist (activator) or an antagonist (inhibitor). For example, studies with synthetic analogs have shown that increased rigidity can sometimes lead to higher binding affinity. nih.gov

Correlation between this compound Structure and Biological Efficacy

The ultimate biological effect of a retinoid analog, such as its anti-proliferative or differentiation-inducing activity, is a direct consequence of its receptor binding and activation profile.

Anti-proliferative Activity: Retinoids are well-known for their ability to inhibit the growth of various cancer cell lines. bilkent.edu.trresearchgate.net This anti-proliferative effect is often linked to the activation of specific RAR subtypes. For instance, in gastric cancer cells, the anti-proliferative action of ATRA is thought to be primarily mediated by RARα. researchgate.net The efficacy of this compound and its analogs in inhibiting cell growth would correlate with their ability to bind and activate the relevant receptor pathways that control the cell cycle. Studies on ATRA show these effects can be associated with the downregulation of genes involved in the G2/M checkpoint. researchgate.net Synthetic retinoids have been shown to induce cell cycle arrest and inhibit cancer cell growth. mdpi.com

Differentiation-Inducing Activity: One of the hallmark activities of retinoids is their ability to induce cellular differentiation, most famously in the treatment of acute promyelocytic leukemia (APL). researchgate.net This process is also receptor-mediated. The structure of a retinoid analog dictates its ability to activate the specific gene transcription programs that lead to cell maturation. The potency of this compound in this regard would depend on how its structural features translate into effective activation of the target genes responsible for differentiation.

The table below presents data on the biological activity of various retinoic acid analogs, illustrating the correlation between structure and efficacy.

| Compound | Cell Line | Activity | IC50 / EC50 | Citation |

| Bexarotene (Targretin) | KMT2A-MLLT3 leukemia cells | RXR Agonism | EC50: 18 nM | mdpi.com |

| Analog 33 | KMT2A-MLLT3 leukemia cells | RXR Agonism | EC50: 17 nM | mdpi.com |

| Analog 35 | KMT2A-MLLT3 leukemia cells | RXR Agonism | EC50: 1.3 nM | mdpi.com |

| ATRA | Caco-2 | Anti-proliferative | IC50: 13.5 µM | mdpi.com |

| EC19 | Caco-2 | Anti-proliferative | IC50: 1.3 µM | mdpi.com |

| EC23 | Caco-2 | Anti-proliferative | IC50: 2.1 µM | mdpi.com |

This table is interactive. Click on the headers to sort.

Computational and Biophysical Techniques in SAR Analysis

Modern SAR studies are greatly enhanced by the use of sophisticated computational and biophysical methods that provide insight into ligand-receptor interactions at an atomic level. nih.govuniroma1.it

Computational Techniques:

Molecular Modeling and Docking: These methods are used to predict how a ligand like this compound will bind to the LBP of a receptor. nih.gov By creating a 3D model of the receptor and "docking" the ligand into the binding site, researchers can visualize potential interactions, predict binding affinity, and understand why certain structural modifications enhance or diminish activity. mdpi.commdpi.com This approach helps in the rational design of new analogs by prioritizing compounds that are predicted to have favorable binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govkg.ac.rs By analyzing parameters like hydrophobicity, electronic properties, and steric factors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.netnih.gov

Biophysical Techniques:

X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a ligand bound to its receptor protein. portlandpress.com Crystal structures of RAR and RXR LBDs complexed with various ligands have provided invaluable, high-resolution snapshots of the key interactions, revealing how ligands are accommodated in the binding pocket and how they induce conformational changes that lead to receptor activation. bioscientifica.comescholarship.orgrcsb.orgpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the structure and dynamics of proteins and ligands in solution, which is closer to their native state. acs.orgnih.gov NMR can identify which parts of the receptor are interacting with the ligand and can characterize the dynamic changes that occur upon binding. acs.orgnih.gov These studies have revealed that receptor LBDs are dynamic entities and that ligand binding stabilizes specific conformations. acs.org

These advanced techniques provide a detailed molecular understanding that complements the data from traditional synthesis and biological testing, accelerating the development of novel retinoids with tailored biological activities.

Metabolic Fate and Pharmacokinetics of All Trans Retinonitrile

Enzymatic Biotransformation Pathways of All-trans-Retinonitrile (e.g., Conversion to Other Retinoids like All-trans-Retinoic Acid)

The biotransformation of retinoids is a complex process essential for their function and regulation. While direct studies on this compound are limited, the metabolic pathways of structurally similar retinoids, such as all-trans-retinol, provide a likely model for its conversion. The critical step in the activation of vitamin A is the conversion of all-trans-retinol to all-trans-retinoic acid. nih.gov This process occurs in two main oxidative steps. First, all-trans-retinol is reversibly oxidized to all-trans-retinaldehyde. mdpi.comresearchgate.net Subsequently, all-trans-retinaldehyde is irreversibly oxidized to all-trans-retinoic acid. mdpi.comresearchgate.net It is plausible that this compound undergoes hydrolysis to its corresponding aldehyde, all-trans-retinaldehyde, which then enters this well-established pathway to form all-trans-retinoic acid.

Once formed, all-trans-retinoic acid can be further metabolized into various isomers and more polar compounds. For instance, it can be isomerized to 13-cis-retinoic acid. nih.govnih.gov Additionally, all-trans-retinoic acid can undergo glucuronidation to form retinoyl glucuronide, a significant metabolite found in the intestinal epithelium. nih.govresearchgate.net

The conversion of all-trans-retinol to retinyl esters serves as a storage mechanism. nih.gov In human keratinocytes, a significant portion of all-trans-retinol is converted to retinyl esters. nih.gov Similarly, rabbit tracheal epithelial cells predominantly metabolize retinol (B82714) into retinyl esters, with retinyl palmitate being the most abundant. nih.gov

Interactive Table: Key Biotransformation Reactions of Related Retinoids

| Precursor Compound | Key Enzyme(s) | Product(s) | Significance |

| All-trans-Retinol | Retinol Dehydrogenases (RDHs), Alcohol Dehydrogenases (ADHs) | All-trans-Retinaldehyde | Reversible oxidation step |

| All-trans-Retinaldehyde | Aldehyde Dehydrogenases (ALDHs), Aldehyde Oxidase (AOX) | All-trans-Retinoic Acid | Irreversible rate-limiting step for biological activity |

| All-trans-Retinoic Acid | Isomerases | 13-cis-Retinoic Acid | Isomer with distinct biological properties |

| All-trans-Retinoic Acid | UDP-glucuronosyltransferases (UGTs) | Retinoyl Glucuronide | Major metabolite in the intestine |

| All-trans-Retinol | Lecithin:retinol acyltransferase (LRAT) | Retinyl Esters (e.g., Retinyl Palmitate) | Storage form of Vitamin A |

| All-trans-Retinoic Acid | Cytochrome P450 (CYP26) | 4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA | Catabolic pathway for clearance |

Role of Key Enzymes in this compound Metabolism (e.g., Aldehyde Dehydrogenases, Cytochrome P450 Enzymes)

Several key enzyme families are responsible for the metabolism of retinoids and are likely involved in the biotransformation of this compound.

Aldehyde Dehydrogenases (ALDHs): These enzymes are critical for the irreversible oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. mdpi.com Specific isoforms, including ALDH1A1, ALDH1A2, and ALDH1A3, are known to catalyze this reaction. mdpi.com In human liver, both ALDH1A1 and aldehyde oxidase (AOX) contribute to the biosynthesis of all-trans-retinoic acid from retinaldehyde. nih.gov The conversion is NAD/NADP-dependent. nih.gov In human epidermal keratinocytes, ALDH1A3 is considered highly efficient in this conversion and its expression can be upregulated by all-trans-retinoic acid itself, suggesting a positive feedback loop. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP26 family of enzymes, which includes CYP26A1, CYP26B1, and CYP26C1, plays a crucial role in the catabolism of all-trans-retinoic acid. nih.gov These enzymes are regulated by and actively metabolize all-trans-retinoic acid, converting it into more polar metabolites such as 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA, which facilitates its excretion. nih.gov The expression of CYP26A1 is highly sensitive to levels of all-trans-retinoic acid. nih.gov

Other Enzymes:

Retinol Dehydrogenases (RDHs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the initial, reversible oxidation of all-trans-retinol to all-trans-retinaldehyde. mdpi.comresearchgate.net

Lecithin:retinol acyltransferase (LRAT): This enzyme is responsible for the esterification of all-trans-retinol into retinyl esters for storage. mdpi.comnih.gov

Cellular Uptake and Transport Mechanisms of this compound

The cellular uptake of retinoids is a complex process involving specific transporters. All-trans-retinol, a closely related compound, is transported in the bloodstream bound to retinol-binding protein 4 (RBP4). nih.gov The uptake into cells is facilitated by transmembrane transporters such as STRA6 (stimulated by retinoic acid 6) in peripheral tissues and RBPR2 in systemic tissues like the retina and liver. nih.gov STRA6 functions as both a receptor for RBP4 and a transporter for vitamin A. mdpi.com It is likely that this compound, due to its structural similarity, may utilize similar transport mechanisms.

Once inside the cell, retinoids are often bound to cellular binding proteins. For instance, cellular retinoic acid-binding protein II (CRABP-II) transports all-trans-retinoic acid to the nucleus where it can bind to nuclear receptors. mdpi.com

Intracellular Distribution and Storage of this compound Metabolites

Following cellular uptake, the metabolites of this compound would likely follow the known distribution and storage pathways of other retinoids. The primary storage form of vitamin A is retinyl esters, which are stored predominantly in the liver. nih.gov Specifically, hepatic stellate cells are the main storage site. nih.gov In various cell types, such as keratinocytes and tracheal epithelial cells, all-trans-retinol is readily esterified to retinyl esters. nih.govnih.gov

Metabolites destined for biological activity, such as all-trans-retinoic acid, are transported to the nucleus. Less polar metabolites may be retained within the cell, while more polar metabolites are often secreted. nih.gov For example, in rabbit tracheal epithelial cells, polar metabolites of all-trans-retinoic acid were rapidly secreted into the medium, whereas less polar, esterified forms were retained by the cells. nih.gov

Excretion Pathways of this compound and Its Metabolites

The excretion of retinoids and their metabolites occurs through both feces and urine. Following topical application of radiolabeled all-trans-retinoic acid in rats, radioactivity was detected in both feces and urine. nih.gov The catabolism of all-trans-retinoic acid by CYP26 enzymes into more polar compounds is a key step in preparing it for excretion. nih.gov Inflammation can affect the organ distribution of all-trans-retinoic acid, which may in turn influence its excretion. nih.gov For instance, in rats, lipopolysaccharide-induced inflammation altered the distribution of radiolabeled all-trans-retinoic acid in the plasma and liver. nih.gov

Advanced Research Methodologies for All Trans Retinonitrile Investigation

In Vitro Cellular Models and Organoid Systems

In vitro models are fundamental for dissecting the cellular and molecular effects of all-trans-retinonitrile in a controlled environment. These systems range from established cancer cell lines to complex, three-dimensional (3D) organoids that mimic the architecture of native tissues.

Cancer Cell Lines: Various human cancer cell lines are utilized to study the cytotoxic and differentiation-inducing properties of retinoids. For instance, cell lines such as the human colon cancer lines HCT-15, HCT-116, SW620, and WiDR, as well as breast cancer (MCF-7) and liver cancer (HepG2) cells, have been used to investigate the effects of retinoids on cell growth, apoptosis, and cell cycle progression. nih.govnih.gov These models are instrumental in determining whether this compound acts through canonical retinoic acid receptor (RAR) pathways or novel, independent mechanisms. nih.gov Studies on squamous cell carcinoma (SCC) lines from the oral cavity and skin have also been employed to explore differences in retinoid metabolism between normal and cancerous cells. scispace.com

Retinal Organoids: For investigating the effects of this compound on retinal development and disease, human stem cell-derived 3D retinal organoids are an invaluable tool. nih.gov These organoids, generated from human embryonic stem cells (hESCs) or induced pluripotent stem cells (hiPSCs), self-organize and recapitulate the layered structure of the native retina, containing all major retinal cell types, including photoreceptors, bipolar cells, and ganglion cells. mdpi.comresearchgate.netfrontiersin.org They serve as powerful platforms for modeling retinal degenerative diseases, screening for therapeutic compounds, and testing gene therapies. mdpi.commdpi.com The differentiation and maturation of specific cell types within these organoids, such as rod and S-cone photoreceptors, can be influenced by the addition of retinoids like retinoic acid, making them an ideal system to test the specific impact of this compound on retinogenesis. nih.gov

| Model System | Cell/Tissue Source | Key Features | Research Applications for this compound |

|---|---|---|---|

| Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) | Human tumors | Immortalized, homogenous cell populations | Cytotoxicity assays, cell cycle analysis, apoptosis studies, mechanism of action |

| Retinal Organoids | Human pluripotent stem cells (hESCs, hiPSCs) | 3D, multilayered structure mimicking the native retina; contains diverse retinal cell types | Modeling retinal development, disease modeling (e.g., retinitis pigmentosa), drug screening, neurotoxicity assessment |

| Keratinocytes | Normal human skin | Model for skin differentiation and disease | Studying effects on skin biology, metabolism, and potential for dermatological applications |

In Vivo Animal Models for Retinoid Research

Animal models are indispensable for studying the systemic effects, pharmacokinetics, and therapeutic efficacy of retinoids in a whole-organism context. Various species are used to model human diseases, particularly inherited retinal diseases (IRDs). nih.gov

Mouse Models: Mice are the most common animal model due to their genetic tractability. Numerous transgenic and knockout mouse lines have been developed to study the function of genes involved in the retinoid cycle and the pathogenesis of retinal diseases. nih.gov For example, Abca4 knockout mice are used to model Stargardt disease, and Rpe65 knockout models were crucial in developing gene therapy for Leber congenital amaurosis (LCA). nih.govmdpi.com These models are essential for preclinical testing of retinoid-based therapies and for understanding the in vivo consequences of modulating retinoid signaling pathways with compounds like this compound.

Large Animal Models: Dogs, cats, and pigs also serve as important models for IRDs because they often present with naturally occurring mutations that closely mimic human conditions. nih.govmdpi.com For instance, a feline model of RDH5-associated retinopathy shows delayed photoreceptor recovery similar to human patients. nih.gov The RhoT4R dog model of retinitis pigmentosa (RP) has advanced the understanding of disease mechanisms related to rhodopsin mutations. mdpi.com These larger models are particularly valuable for testing advanced therapeutics, including gene and cell transplantation therapies, prior to human clinical trials. nih.gov

| Animal Model | Gene/Mutation | Human Disease Modeled | Key Phenotype |

|---|---|---|---|

| Mouse (Abca4-/-) | ABCA4 | Stargardt Disease | Accumulation of A2E, late-onset rod cell loss |

| Dog (Rpe65-/-) | RPE65 | Leber Congenital Amaurosis 2 (LCA2) | Early and severe vision loss |

| Pig (Pro23His RHO) | RHO | Autosomal Dominant Retinitis Pigmentosa (adRP) | Rod photoreceptor death followed by cone death |

| Cat (RDH5 mutant) | RDH5 | Fundus Albipunctatus | Delayed photoreceptor recovery after light exposure |

High-Throughput Screening for Retinoid Agonists and Antagonists

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target. bmglabtech.com This methodology is critical for identifying novel retinoid agonists (activators) and antagonists (inhibitors) of retinoid signaling pathways.

The process involves miniaturizing assays into microplate formats (e.g., 384- or 1536-well plates) and using robotic systems for liquid handling and data acquisition. bmglabtech.comox.ac.uk HTS can accelerate target validation by quickly identifying "hits"—compounds that produce the desired effect—which can then undergo further characterization. ox.ac.uknih.gov

Modern HTS assays for retinoid activity have moved away from complex radiological methods toward more accessible fluorescence-based techniques. nih.gov Key assay types include:

Receptor Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled or fluorescently tagged ligand (e.g., [³H]9-cis-Retinoic acid) for binding to a specific retinoid receptor (e.g., RARα). eurofinsdiscovery.com

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a retinoic acid response element (RARE). An agonist will activate the receptor, leading to reporter gene expression and a measurable signal. Antagonists are identified by their ability to block the signal induced by a known agonist.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can monitor the interaction between a retinoid receptor and a coactivator protein in real-time, providing a powerful tool for identifying compounds that either promote or disrupt this interaction. nih.gov

These HTS approaches can be applied to screen for compounds with activity similar to this compound or to identify molecules that modulate its specific targets.

Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in Retinoid Studies

'Omics' technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with this compound.

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue. Using techniques like RNA-sequencing (RNA-seq), researchers can identify which genes are up- or down-regulated by a retinoid. For example, transcriptomic analysis has been used to confirm that synthetic fluorescent retinoids regulate cellular processes similarly to all-trans-retinoic acid (ATRA) and to compare the gene expression profiles of retinal organoids with those of the developing human retina. mdpi.comacs.org

Proteomics: Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. Mass spectrometry-based proteomics can identify proteins that are induced or suppressed by retinoid treatment. nih.gov This approach was used to compare the effects of ATRA and synthetic analogues on stem cells, identifying the upregulation of key retinoid-responsive proteins like cellular retinoic acid-binding protein II (CRABP-II) and cellular retinol-binding protein I (CRBP-I). nih.gov Proteomics is also applied to discover disease-related proteins in conditions like diabetic retinopathy. frontiersin.org

Metabolomics: This approach involves the comprehensive analysis of small molecules (metabolites) within a biological sample. mdpi.com Metabolomics can provide a detailed snapshot of the metabolic state of a cell or tissue and is used to study retinoid homeostasis—the processes of uptake, storage, and metabolism of vitamin A into biologically active forms like retinoic acid. mdpi.combioscientifica.com It is a powerful tool for identifying biomarkers and understanding the metabolic dysregulation that occurs in retinal diseases. mdpi.comfrontiersin.org

Advanced Spectroscopic and Imaging Techniques for Retinoid Localization and Dynamics

Visualizing the distribution and movement of retinoids within cells and tissues is crucial for understanding their function. Several advanced techniques enable the label-free or probe-based imaging of these molecules.

Two-Photon Microscopy (TPM): TPM is a non-invasive imaging technique that allows for the visualization of endogenous fluorescent molecules, such as retinol (B82714) and retinyl esters, in living tissues with subcellular resolution. nih.gov It uses lower-energy infrared excitation light, which reduces photodamage and allows for deeper tissue penetration compared to traditional UV-based fluorescence microscopy, making it ideal for imaging the retina in live animal models. nih.govnih.gov

Advanced Fluorescence Microscopy: The development of synthetic fluorescent retinoid analogues allows for direct imaging of their uptake, trafficking, and subcellular localization using techniques like confocal fluorescence microscopy. acs.org These probes have revealed fascinating details, such as the nuclear localization of certain retinoids. acs.orgsigmaaldrich.com The intrinsic fluorescence of some retinoid-like drugs can also be exploited to monitor their interactions with biomolecules like proteins and DNA. frontiersin.org

Stimulated Raman Scattering (SRS) Microscopy: This is a highly sensitive, label-free chemical imaging technique that can map the distribution of specific molecules based on their unique vibrational signatures. Visible preresonance SRS (VP-SRS) has been used to visualize retinoid distribution in single neurons, brain tissue, and cancer cells with high specificity. nih.gov

Mass Spectrometry and HPLC: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a highly sensitive and selective method for quantifying retinoids and their metabolites. nih.govthermofisher.com This analytical technique is essential for accurately measuring the low concentrations of these labile compounds in complex biological samples like tissues and serum. nih.govthermofisher.com

| Technique | Principle | Key Advantage | Application to this compound |

|---|---|---|---|

| Two-Photon Microscopy (TPM) | Non-linear excitation of endogenous fluorophores | Non-invasive, deep-tissue imaging in live animals | Tracking localization in retinal layers if intrinsically fluorescent |

| Confocal Fluorescence Microscopy | Detection of fluorescence from synthetic probes | High-resolution, 3D imaging of subcellular localization | Visualizing uptake and distribution using a fluorescently tagged version |

| Stimulated Raman Scattering (SRS) | Vibrational spectroscopy | Label-free, chemically specific imaging | Mapping the precise location of the unmodified compound in cells and tissues |

| HPLC-Mass Spectrometry (LC-MS) | Chromatographic separation and mass-to-charge ratio detection | Highly sensitive and specific quantification | Measuring concentrations of the parent compound and its metabolites |

Therapeutic Potential and Preclinical Investigations of All Trans Retinonitrile

Potential in Oncological Research

The role of retinoids in oncology is most prominently exemplified by the successful use of ATRA in the treatment of specific leukemias. The potential of all-trans-retinonitrile in this field is an area of active interest, with the expectation that it may share some of the anticancer properties of its chemical relatives.

Differentiation Therapy in Leukemias (e.g., Acute Promyelocytic Leukemia)

Differentiation therapy represents a cornerstone of treatment for acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia (AML). haematologica.org This therapeutic strategy aims to induce cancer cells to mature into non-proliferating, differentiated cells. ATRA has revolutionized the treatment of APL by targeting the underlying molecular abnormality, a translocation between chromosomes 15 and 17 which results in the PML-RARα fusion protein. elsevierpure.com ATRA induces the differentiation of leukemic promyelocytes into mature granulocytes. nih.govnih.gov Given that this compound shares the core structure of ATRA, it is hypothesized that it could also interact with retinoic acid receptors and promote the differentiation of leukemic cells. Preclinical studies are needed to validate this hypothesis and to determine the efficacy of this compound in APL models.

| Compound | Mechanism in APL | Effect |

| All-trans-retinoic acid (ATRA) | Binds to the PML-RARα fusion protein, inducing a conformational change that allows for the transcription of genes involved in myeloid differentiation. | Induces terminal differentiation of leukemic promyelocytes into mature granulocytes, leading to remission. |

| This compound (Hypothesized) | Potential to bind to retinoic acid receptors and modulate gene expression in a similar manner to ATRA. | Warrants investigation for its ability to induce differentiation in APL cells. |

Inhibition of Cancer Cell Growth and Apoptosis Induction

Beyond differentiation, retinoids have been shown to inhibit the growth of various cancer cells and induce apoptosis (programmed cell death). frontiersin.org Preclinical studies have demonstrated that ATRA can arrest the cell cycle and trigger apoptotic pathways in several cancer cell lines. nih.gov The mechanisms often involve the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases, as well as pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov It is plausible that this compound could exert similar effects, potentially through the activation of retinoic acid receptors and the subsequent regulation of genes involved in cell cycle control and apoptosis. Further research is required to elucidate the specific molecular pathways that may be targeted by this compound in different cancer types.

Synergistic Effects with Other Therapeutic Agents

An emerging area of cancer research is the combination of retinoids with other anticancer agents to enhance therapeutic efficacy. mdpi.com ATRA has been shown to act synergistically with various chemotherapeutic drugs and other targeted therapies. nih.govnih.gov For instance, in preclinical models of pancreatic cancer, ATRA demonstrated synergistic antitumor effects when combined with gemcitabine. nih.gov Similarly, in lung cancer cell lines, the combination of ATRA with C-phycocyanin resulted in enhanced antitumor activity. nih.gov These synergistic interactions often involve the modulation of different signaling pathways that are critical for cancer cell survival and proliferation. nih.gov Preclinical studies investigating the potential synergistic effects of this compound with existing cancer therapies could open new avenues for combination treatments with improved outcomes. In non-APL AML, the combination of the LSD1 inhibitor tranylcypromine with ATRA has shown promise in preclinical studies and early clinical trials by inducing differentiation and impairing blast survival. nih.gov

| Cancer Type | ATRA Combination | Observed Synergistic Effect |

| Pancreatic Cancer | Gemcitabine | Enhanced antitumor activity. nih.gov |

| Lung Cancer | C-phycocyanin | Increased inhibition of tumor growth. nih.gov |

| Myeloid Malignancies | Tranylcypromine (LSD1 inhibitor) | Potentiated differentiation and impaired survival of myeloid blasts. nih.gov |

Neurodegenerative Disorders Research

The potential neuroprotective effects of retinoids have garnered interest in the context of neurodegenerative diseases. While direct preclinical studies on this compound in this area are limited, research on related compounds provides a rationale for its investigation. The development of animal models for neurodegenerative diseases is crucial for this line of research. nih.govnih.gov

Metabolic and Endocrine System Research

Retinoids are known to play a role in the regulation of various metabolic and endocrine processes. taylorfrancis.com For example, they are involved in lipid and glucose metabolism. Dysregulation of retinoid signaling has been implicated in certain metabolic disorders. Therapeutic doses of retinoids can also have off-target effects on the endocrine system. taylorfrancis.com The potential impact of this compound on metabolic and endocrine pathways is an area that warrants further preclinical investigation to understand both its therapeutic potential and its potential side effects.

Repurposing of Retinoid Compounds for New Therapeutic Applications

Drug repurposing, the process of identifying new uses for existing drugs, is a valuable strategy in pharmaceutical research. nih.gov Retinoids, with their diverse biological activities, are prime candidates for repurposing. nih.gov For example, ATRA, initially used in dermatology, was successfully repurposed for the treatment of APL. nih.gov The exploration of this compound for new therapeutic applications beyond its initial intended use could uncover novel treatment options for a range of diseases. This approach leverages the known safety and pharmacokinetic profiles of related compounds to accelerate the drug development process.

Conclusion and Future Directions in All Trans Retinonitrile Research

Summary of Key Research Findings and Their Implications

There are no significant, publicly available research findings specifically detailing the biological activity, mechanism of action, or physiological implications of all-trans-Retinonitrile. The scientific literature to date has not established a clear biological role or pharmacological potential for this specific nitrile-containing retinoid.

Unanswered Questions and Emerging Research Avenues

Given the foundational gap in our understanding of this compound, the field is rife with unanswered questions. Future research endeavors would need to begin with fundamental characterization.

Key Unanswered Questions:

Biological Activity: Does this compound exhibit any biological activity? Does it interact with retinoid receptors (RARs and RXRs) or other cellular targets?

Metabolism: Is this compound metabolized in biological systems? If so, what are its metabolic products, and are they biologically active?

Toxicity: What is the toxicological profile of this compound?

Synthesis and Stability: What are the most efficient methods for its synthesis, and what is its stability under various conditions?

Emerging Research Avenues:

Comparative Studies: A primary research avenue would be to conduct comparative studies between this compound and other well-characterized retinoids like ATRA and all-trans-retinal (B13868) to understand how the nitrile group influences biological activity.

Chemical Probe Development: Depending on its properties, this compound could potentially be developed as a chemical probe to study retinoid signaling pathways.

Translational Research Perspectives and Clinical Relevance

At present, there are no translational research perspectives or established clinical relevance for this compound. Translational research, which aims to bridge basic science discoveries with clinical applications, is contingent upon a foundational understanding of a compound's biological effects. Without this, discussions of clinical utility remain entirely speculative. For context, the related compound, all-trans-retinoic acid, has well-established clinical applications, particularly in the treatment of acute promyelocytic leukemia nih.gov.

Challenges and Opportunities in this compound Research

The primary challenge in this compound research is the profound lack of foundational data.

Challenges:

Lack of Preliminary Data: The absence of initial studies makes it difficult to secure funding and justify further research.

Synthesis and Availability: Depending on the complexity of its synthesis, the availability of high-purity this compound for research purposes may be limited.

Opportunities:

Novel Biological Activity: The nitrile functional group could confer unique chemical and biological properties, potentially leading to the discovery of novel therapeutic agents with distinct mechanisms of action compared to other retinoids.

Intellectual Property: The unexplored nature of this compound presents significant opportunities for new intellectual property in the field of retinoid chemistry and pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.